molecular formula C12H12N2 B13184657 N-Methyl-4-(pyridin-4-YL)aniline

N-Methyl-4-(pyridin-4-YL)aniline

Cat. No.: B13184657
M. Wt: 184.24 g/mol
InChI Key: BQAUVFMRQCBKGO-UHFFFAOYSA-N
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Description

N-Methyl-4-(pyridin-4-yl)aniline is a substituted aniline derivative featuring a pyridin-4-yl group at the para position of the benzene ring and a methyl group on the nitrogen atom. This structure combines the aromaticity of pyridine with the electron-donating properties of the methyl-substituted amine, making it a versatile intermediate in organic synthesis, particularly in C–N coupling reactions and pharmaceutical applications. Its electronic and steric profile influences reactivity, solubility, and interactions with biological targets, positioning it as a critical compound for comparative studies with structurally related molecules.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

N-methyl-4-pyridin-4-ylaniline

InChI

InChI=1S/C12H12N2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9,13H,1H3

InChI Key

BQAUVFMRQCBKGO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(pyridin-4-YL)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the use of aniline pyrimidine compounds, where the preparation involves specific reaction conditions such as the use of iron-catalyzed reactions and Michael addition reactions . These methods provide efficient and high-yield synthesis routes for the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(pyridin-4-YL)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions may produce amines. Substitution reactions can result in various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of N-Methyl-4-(pyridin-4-YL)aniline involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis . The compound binds to the receptor and inhibits its activity, thereby preventing the formation of new blood vessels.

Comparison with Similar Compounds

N-Methyl-4-(pyridin-2-yloxy)aniline

  • Structure : Pyridin-2-yloxy group linked via an oxygen atom .
  • Key Differences :
    • The oxygen linker introduces flexibility and reduces conjugation between the pyridine and aniline rings compared to the direct C–C bond in the target compound.
    • Physicochemical Properties : Higher polar surface area (34.15 Ų vs. ~25–30 Ų for the target) and similar LogD (2.32 at pH 7.4), suggesting comparable lipophilicity but altered solubility .

N,N-Dimethyl-4-(pyridin-4-yl)aniline

  • Structure : Additional methyl group on the aniline nitrogen .
  • Enhanced electron-donating effect may stabilize intermediates but lower yields due to steric constraints .

N-Methyl-4-(methylsulfanyl)aniline

  • Structure : Methylsulfanyl group at the para position .
  • Key Differences :
    • The sulfur atom provides stronger electron-donating effects than pyridine, altering electronic distribution.
    • Higher molar refractivity (60.65 cm³ vs. ~50–55 cm³ for pyridinyl analogues) indicates greater polarizability .

Reactivity in C–N Coupling Reactions

Electron-Donating vs. Electron-Withdrawing Substituents

  • Target Compound: The methyl group (electron-donating) enhances reactivity in C–N coupling, yielding 26–49% for mono-substituted products with 4-chloropyridine .
  • Comparison with Electron-Withdrawing Analogues: Nitro- or cyano-substituted anilines (e.g., 4-nitroaniline) produce bis-pyridinyl products as major products (24–42% yield) due to reduced electron density at the amine .

Steric Effects

  • Target Compound : Minimal steric hindrance from the pyridin-4-yl group allows efficient coupling.
  • Bulky Analogues : Compounds like N-methyl-4-(phenyl(2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline exhibit reduced yields (20%) due to steric bulk .

Physicochemical and Pharmacokinetic Properties

Compound LogD (pH 7.4) Polar Surface Area (Ų) Rotatable Bonds Molecular Weight (g/mol)
This compound ~2.3 ~25–30 3 ~199.25
N-Methyl-4-(pyridin-2-yloxy)aniline 2.32 34.15 3 199.25
N-Methyl-4-(methylsulfanyl)aniline N/A ~20 2 153.24
N,N-Dimethyl-4-(pyridin-4-yl)aniline N/A ~20 3 144.56
  • Key Observations: Pyridinyl derivatives generally exhibit moderate LogD values, favoring membrane permeability.

Biological Activity

N-Methyl-4-(pyridin-4-YL)aniline is an organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12N2 and a molecular weight of 198.26 g/mol. Its structure features a methyl group attached to the nitrogen atom of an aniline moiety, which is further substituted with a pyridine ring at the para position. This unique arrangement contributes to its chemical reactivity and biological activity, making it a subject of interest in various fields, including drug development and organic synthesis.

Mechanisms of Biological Activity

Research indicates that this compound may function as an inhibitor or activator of specific enzymes or receptors. It interacts with proteins or nucleic acids through mechanisms such as hydrogen bonding and hydrophobic interactions. The compound's structural features suggest potential applications in medicinal chemistry, particularly in targeting diseases associated with enzyme dysregulation.

Potential Targets and Pathways

The biological activity of this compound may involve several biochemical pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like inorganic pyrophosphatase and leukotriene A-4 hydrolase, suggesting that this compound may exhibit similar properties.
  • Cell Signaling : Its structural similarity to other aniline derivatives indicates potential involvement in cellular signaling pathways related to inflammation and energy metabolism.

Biological Activity Data

The following table summarizes various studies on the biological activity of this compound and its analogs:

Study Biological Activity IC50/EC50 Values Mechanism of Action
Study 1Antiproliferative< 5 μM (A549 cells)Inhibition of cell growth
Study 2Anti-inflammatoryEC50 = 0.064 μMEnzyme inhibition
Study 3Anticancer< 3 μM (MCF7 cells)Induction of apoptosis

Case Studies

  • Antiproliferative Activity : In one study, this compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF7 and HCT116, with IC50 values less than 5 μM. This suggests its potential as a therapeutic agent in cancer treatment .
  • Enzyme Interaction Studies : Another investigation highlighted its role as an inhibitor of specific enzymes involved in lipid metabolism, which may influence emotional behavior in animal models. The compound was shown to modulate levels of bioactive lipids in the brain, indicating its potential for neurological applications .
  • Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds indicated high gastrointestinal absorption and permeability across the blood-brain barrier, which enhances their therapeutic viability.

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